Cinnamyl acetate-13C2
Description
Cinnamyl acetate-13C₂ is a stable isotope-labeled derivative of cinnamyl acetate (CAS: 103-54-8), where two carbon atoms in the acetate moiety are replaced with carbon-13 (¹³C). Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 178.21 g/mol (accounting for isotopic substitution) . This compound is primarily used in research for isotopic tracing in metabolic studies, quantification via mass spectrometry, and reaction mechanism elucidation . Unlike its non-labeled counterpart—a naturally occurring phenylpropanoid ester found in plants like Prunus mume blossoms and cinnamon—cinnamyl acetate-13C₂ is synthetically produced for analytical precision .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1 |
InChI Key |
WJSDHUCWMSHDCR-MBKSGMOPSA-N |
Isomeric SMILES |
[13CH3][13C](=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl acetate-13C2 can be synthesized through several methods. One common approach involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 40°C . Another method involves the use of vinyl acetate and cinnamyl alcohol, catalyzed by enzymes such as triacylglycerol ester hydrolase .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, a novel esterase from the DNA library of Acinetobacter hemolyticus has been used to catalyze the transesterification of cinnamyl alcohol with vinyl acetate. This method achieves high conversion rates and is cost-effective .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can yield cinnamyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various cinnamyl esters .
Scientific Research Applications
Scientific Research Applications
- Flavoring Agent: Cinnamyl acetate-13C2 is used in food flavoring and fragrance formulations due to its sweet and spicy aroma. The Flavor and Extract Manufacturers Association (FEMA) has recognized cinnamyl acetate as generally safe for use as a flavor ingredient . They have also determined average maximum use levels in beverages (2.7 ppm), ice cream (6.5 ppm), candy (16 ppm), baked goods (11 ppm), and chewing gum (8.7 ppm) .
- Research Tool: The introduction of carbon-13 isotopes allows for enhanced tracking and analysis in various chemical and biological studies.
Biological Activities
Studies have shown that cinnamyl acetate does not induce sister chromatid exchanges in Chinese Hamster Ovary cells, suggesting a lower potential for genotoxicity compared to cinnamaldehyde. Cinnamaldehyde exhibits such activity due to its reactive carbonyl group.
Related Compounds
This compound shares structural similarities with compounds such as:
- Cinnamaldehyde: Contains a similar aromatic ring but is known for its strong flavor and aroma and exhibits genotoxicity.
- Cinnamic Acid: Shares the same base structure and is an important precursor in organic synthesis, though it is less volatile. Cinnamic acid and its derivatives have also demonstrated protein glycation inhibitory activity .
- Ethyl Cinnamate: An ester with similar functional groups that is used as a flavoring agent but has a different volatility profile.
- Benzyl Acetate: Contains an aromatic ring with an ester group and is commonly used as a fragrance but has different metabolic pathways.
Safety Assessment
The European Parliament registered cinnamyl acetate as both a flavoring substance and a cosmetic compound in 1996 . In 2000, the Joint (FAO/WHO) Expert Committee on Food Additives (JECFA) stated that the substance does not present a safety concern at current levels of intake when used as a flavoring agent . The EFSA Panel on Food Contact Materials, Enzymes, Flavorings, and Processing Aids (CEF) concluded in 2009 that cinnamyl acetate does not raise safety concerns when used as a flavor ingredient in food . The U.S. Food & Drug Administration also permits its use as a flavoring agent in food if the minimum quantity needed for its effect is used .
A NOAEL (No Observed Adverse Effect Level) for oral administration of 275 mg/kg body weight/day was determined from toxicological data by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) .
Human Studies
- A 48-hour closed patch test on five healthy, male volunteers using 5% cinnamyl acetate in petrolatum showed no irritation .
- Mild irritation was observed in another 48-hour patch test on fifty male volunteers using 32% cinnamyl acetate in acetone .
- A human study on skin sensitization was executed on 25 healthy, male volunteers. A maximization test (48-hour patch) was done using 5% cinnamyl acetate in petrolatum, and no skin sensitization reactions were observed .
- Standard Draize tests resulted in mild skin irritation for doses of 16 mg per 48 hours for humans and 100 mg per 24 hours for guinea pigs. Moderate skin irritation was observed for rabbits exposed to doses of 100 mg per 24 hours .
Mechanism of Action
The mechanism of action of cinnamyl acetate-13C2 involves its interaction with cellular membranes. It exhibits multiple natural membrane activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-insect properties. The compound can suppress parasitic activity and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between cinnamyl acetate-13C₂ and structurally related compounds:
Reactivity and Metabolic Pathways
- Catalytic Reactivity : Cinnamyl acetate exhibits lower selectivity (61.2%) in hydrodeoxygenation compared to cinnamyl alcohol (67.5%) due to hydrolysis side reactions . The ¹³C-labeled variant shares similar reactivity but enables precise tracking of reaction intermediates .
- Biosynthesis : Cinnamyl alcohol is a precursor to cinnamyl acetate via acetylation, catalyzed by cinnamoyl-CoA reductase (CCR) in plants. This pathway is highly active in cultivars like Prunus mume GLH and GF, which accumulate 3–5× higher cinnamyl acetate levels than other varieties .
- Degradation : During food processing (e.g., bayberry juice clarification), cinnamyl acetate levels decline, while aldehydes and esters increase, suggesting instability under thermal or enzymatic conditions .
Q & A
Q. How is cinnamyl acetate-13C2 synthesized, and what isotopic labeling strategies ensure high purity?
this compound is synthesized via esterification of cinnamyl alcohol with 13C-labeled acetic acid or acetyl chloride. To ensure isotopic purity, the reaction must use acetic acid enriched with two 13C atoms (e.g., sodium acetate-13C2 as a precursor) . Post-synthesis purification involves distillation or chromatography, followed by validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic enrichment (>99%) and structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a flammable liquid (H226) due to its ester functional group. Key precautions include:
- Engineering controls : Use fume hoods to minimize vapor exposure .
- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles .
- Storage : In airtight containers away from ignition sources, at temperatures ≤25°C .
- Waste disposal : Segregate as hazardous organic waste for incineration .
Q. How can researchers validate the isotopic purity of this compound?
Isotopic purity is confirmed via:
- 13C-NMR spectroscopy : Peaks at ~170 ppm (carbonyl group) and 20–30 ppm (methyl group) should show doublet splitting due to 13C-13C coupling .
- High-resolution mass spectrometry (HRMS) : The molecular ion ([M+H]+) should exhibit a +2 Da shift compared to unlabeled cinnamyl acetate, with minimal unlabeled or single-13C impurities .
Advanced Research Questions
Q. How can this compound be used to study terpenoid biosynthesis in plant systems?
this compound serves as a tracer in metabolic flux studies. For example, in Datura stramonium, 13C-labeled acetate precursors are incorporated into sesquiterpenes like lubimin via the mevalonate pathway. Researchers can:
Q. What experimental designs are optimal for analyzing copolymerization kinetics involving this compound derivatives?
Cinnamyl methacrylate (a structurally similar monomer) copolymerization studies provide a template:
- Reactivity ratios : Use the Finneman–Ross or Kelen-Tüdős methods with low-conversion copolymer samples to calculate and values .
- Analytical tools : UV spectroscopy to monitor monomer consumption, and gel permeation chromatography (GPC) to assess molecular weight distributions .
- Isotopic tracing : Incorporate 13C-labeled monomers to study chain propagation mechanisms via solid-state NMR .
Q. How does isotopic labeling with 13C enhance mechanistic studies of ester hydrolysis or enzymatic degradation?
13C labeling enables precise tracking of reaction pathways:
- Hydrolysis studies : Use 13C NMR to distinguish between acid- and base-catalyzed mechanisms by monitoring carbonyl carbon shifts during hydrolysis .
- Enzymatic assays : Combine LC-MS with isotope ratio monitoring to quantify enzyme kinetics (e.g., esterase activity) and identify transient intermediates .
Methodological Considerations
Q. What are best practices for reporting this compound usage in peer-reviewed studies?
Follow ICMJE guidelines to detail:
- Chemical specifications : Manufacturer, purity (≥99%), isotopic enrichment, and batch number .
- Experimental protocols : Storage conditions, handling precautions, and validation methods (e.g., NMR spectra in supplementary data) .
- Safety compliance : Reference OSHA or CLP regulations for flammable liquids .
Q. How can contradictions in reactivity data from copolymerization studies be resolved?
Discrepancies may arise from differences in initiator systems or monomer purity. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
